

# Scutellarin-7-diglucosidic acid from *Perilla ocimoides*: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Scutellarin-7-diglucosidic acid**

Cat. No.: **B12098297**

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive overview of **Scutellarin-7-diglucosidic acid**, a flavonoid isolated from the leaves of *Perilla ocimoides*. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound. The guide details the chemical properties, proposed biological activities, and underlying mechanisms of action of **Scutellarin-7-diglucosidic acid**, with a focus on its antioxidant and anti-inflammatory properties. Detailed experimental protocols for extraction, isolation, and biological evaluation are provided, alongside a summary of available quantitative data. Furthermore, this guide presents visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's pharmacological profile.

## Introduction

*Perilla ocimoides*, a member of the mint family (Lamiaceae), is a plant with a long history of use in traditional medicine, particularly in East Asia.<sup>[1]</sup> Its leaves are a rich source of various bioactive compounds, including flavonoids.<sup>[2]</sup> Among these, **Scutellarin-7-diglucosidic acid** has been identified as a notable constituent.<sup>[2]</sup> Flavonoids as a class are well-recognized for their diverse pharmacological effects, including antioxidant and anti-inflammatory activities. This guide focuses specifically on **Scutellarin-7-diglucosidic acid**, providing a detailed technical resource for its study and potential development as a therapeutic agent. While much of the existing research has focused on its aglycone, scutellarin, this document compiles the

available information on the glycoside form and provides context from its more extensively studied counterpart where direct data is limited.

## Chemical and Physical Properties

**Scutellarin-7-diglucosidic acid** is a flavone glycoside. The presence of two glucuronic acid moieties significantly influences its solubility and pharmacokinetic properties compared to its aglycone, scutellarin.

| Property          | Value                                                                                    | Reference           |
|-------------------|------------------------------------------------------------------------------------------|---------------------|
| Molecular Formula | C <sub>27</sub> H <sub>26</sub> O <sub>18</sub>                                          | <a href="#">[2]</a> |
| Molecular Weight  | 638.48 g/mol                                                                             | <a href="#">[2]</a> |
| CAS Number        | 150641-65-9                                                                              | <a href="#">[2]</a> |
| Appearance        | Not specified in literature                                                              |                     |
| Solubility        | Soluble in water                                                                         | <a href="#">[2]</a> |
| Storage           | Store at -20°C for short-term<br>and -80°C for long-term<br>storage. <a href="#">[2]</a> | <a href="#">[2]</a> |

## Biological Activities

The primary biological activities attributed to **Scutellarin-7-diglucosidic acid** are its antioxidant and anti-inflammatory effects. It is important to note that many in-depth mechanistic studies have been conducted on its aglycone, scutellarin. The biological activity of the glycoside may be direct or may result from its metabolism to scutellarin *in vivo* or *in vitro*.

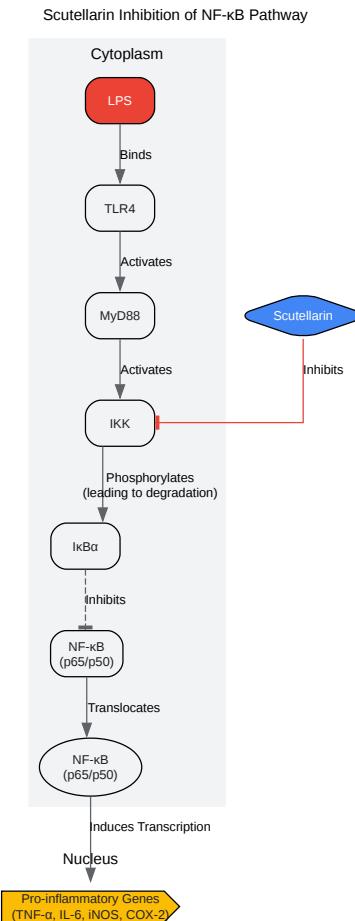
## Antioxidant Activity

Flavonoids are known to act as antioxidants through various mechanisms, including free radical scavenging and metal chelation. A comparative study on the antioxidant activity of scutellarin and its 7-O-glucuronide derivative (a closely related compound to **Scutellarin-7-diglucosidic acid**) provides valuable quantitative insights.

| Assay                                             | Compound    | IC <sub>50</sub> (μM) | Reference |
|---------------------------------------------------|-------------|-----------------------|-----------|
| DPPH Radical Scavenging                           | Scutellarin | 1.9 ± 0.1             | [3]       |
| Scutellarin-7-O-glucuronide                       |             | 4.8 ± 0.3             | [3]       |
| ABTS Radical Scavenging                           | Scutellarin | 2.5 ± 0.2             | [3]       |
| Scutellarin-7-O-glucuronide                       |             | 6.3 ± 0.4             | [3]       |
| Superoxide Anion Scavenging                       | Scutellarin | 12.5 ± 0.8            | [3]       |
| Scutellarin-7-O-glucuronide                       |             | 8.9 ± 0.5             | [3]       |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | Scutellarin | 1.7 ± 0.1             | [3]       |
| Scutellarin-7-O-glucuronide                       |             | 5.2 ± 0.3             | [3]       |

## Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key inflammatory signaling pathways. While specific quantitative data for the anti-inflammatory activity of **Scutellarin-7-diglucosidic acid** is limited, studies on its aglycone, scutellarin, and other flavonoids suggest potent activity. A common *in vitro* assay for anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.


| Assay                                            | Compound                      | Cell Line | IC <sub>50</sub> (μM) | Reference           |
|--------------------------------------------------|-------------------------------|-----------|-----------------------|---------------------|
| Nitric Oxide Production Inhibition               | Scrocaffeside A (a flavonoid) | RAW 264.7 | 31.4                  | <a href="#">[4]</a> |
| Naringenin-7-O-glucoside (a flavonoid glycoside) |                               | RAW 264.7 | 41.2                  | <a href="#">[4]</a> |
| Acteoside (a phenylethanoid glycoside)           |                               | RAW 264.7 | 52.2                  | <a href="#">[4]</a> |

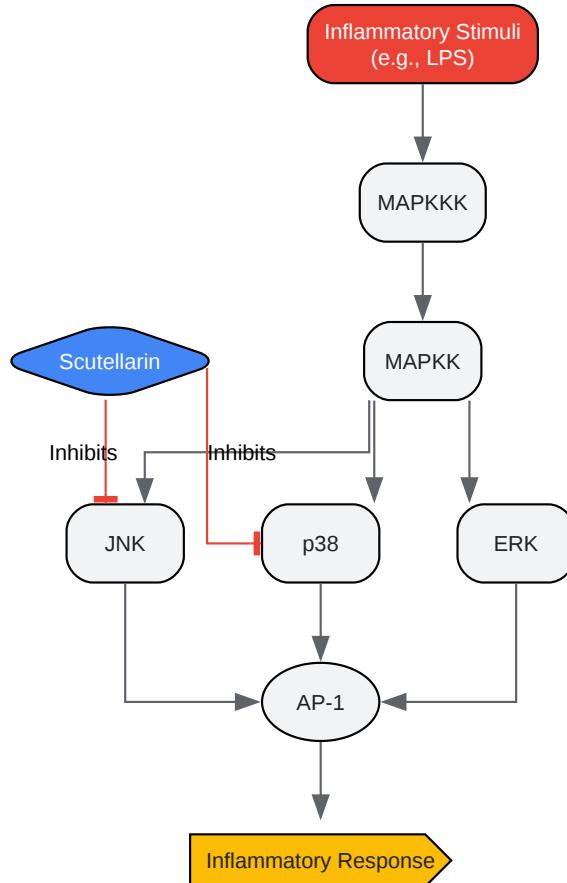
## Signaling Pathways

The mechanisms underlying the biological activities of **Scutellarin-7-diglucosidic acid** are likely mediated through the modulation of various intracellular signaling pathways. Research on its aglycone, scutellarin, has identified several key pathways involved in inflammation and oxidative stress responses. It is hypothesized that **Scutellarin-7-diglucosidic acid** may exert its effects through similar pathways, either directly or following its conversion to scutellarin.

## NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[\[5\]](#) Scutellarin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[\[5\]](#)

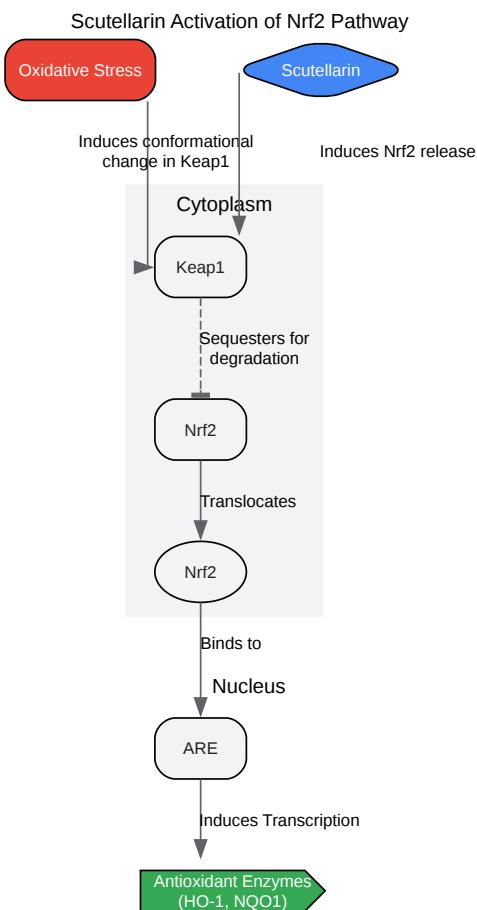



[Click to download full resolution via product page](#)

Scutellarin's inhibitory effect on the NF-κB signaling pathway.

## MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a critical role in inflammation.<sup>[5]</sup> Scutellarin has been shown to modulate MAPK signaling, contributing to its anti-inflammatory effects.<sup>[5][6]</sup>


## Scutellarin Modulation of MAPK Pathway

[Click to download full resolution via product page](#)

Scutellarin's inhibitory action on the MAPK signaling cascade.

## Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a major regulator of endogenous antioxidant defenses.<sup>[5]</sup> Scutellarin has been reported to activate this pathway, leading to the expression of antioxidant enzymes.<sup>[5]</sup>



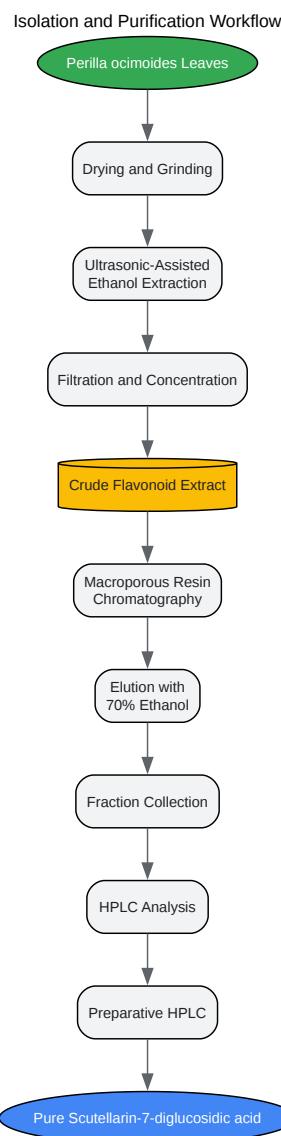
[Click to download full resolution via product page](#)

Activation of the Nrf2 antioxidant pathway by Scutellarin.

## Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of flavonoids from *Perilla ocimoides*.

### Extraction and Isolation of Scutellarin-7-diglucosidic acid


This protocol is adapted from methods for the extraction and purification of flavonoids from *Perilla* leaves.[\[1\]](#)[\[7\]](#)

#### 5.1.1. Extraction

- Preparation of Plant Material: Air-dry the leaves of *Perilla ocimoides* at room temperature and grind them into a fine powder.
- Solvent Extraction: Macerate the powdered leaves in 60% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).[\[1\]](#)
- Ultrasonic-Assisted Extraction: Subject the mixture to ultrasonic extraction at 60°C for 10 minutes.[\[1\]](#)
- Flash Evaporation: Concentrate the extract using a flash evaporator for 60 seconds.[\[1\]](#)
- Filtration and Collection: Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.

#### 5.1.2. Purification by Macroporous Resin Chromatography

- Resin Preparation: Pre-treat HPD450 macroporous resin by washing with ethanol and then water until neutral.[\[1\]](#)[\[7\]](#)
- Column Loading: Load the crude extract onto the prepared resin column at a concentration of 0.06 mg/mL.[\[7\]](#)
- Washing: Wash the column with deionized water to remove impurities.
- Elution: Elute the flavonoids from the resin using 70% ethanol.[\[7\]](#)
- Fraction Collection and Analysis: Collect the fractions and monitor the presence of **Scutellarin-7-diglucosidic acid** using High-Performance Liquid Chromatography (HPLC).
- Purification and Identification: Pool the fractions containing the target compound and further purify using techniques such as preparative HPLC. Confirm the structure using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).



[Click to download full resolution via product page](#)

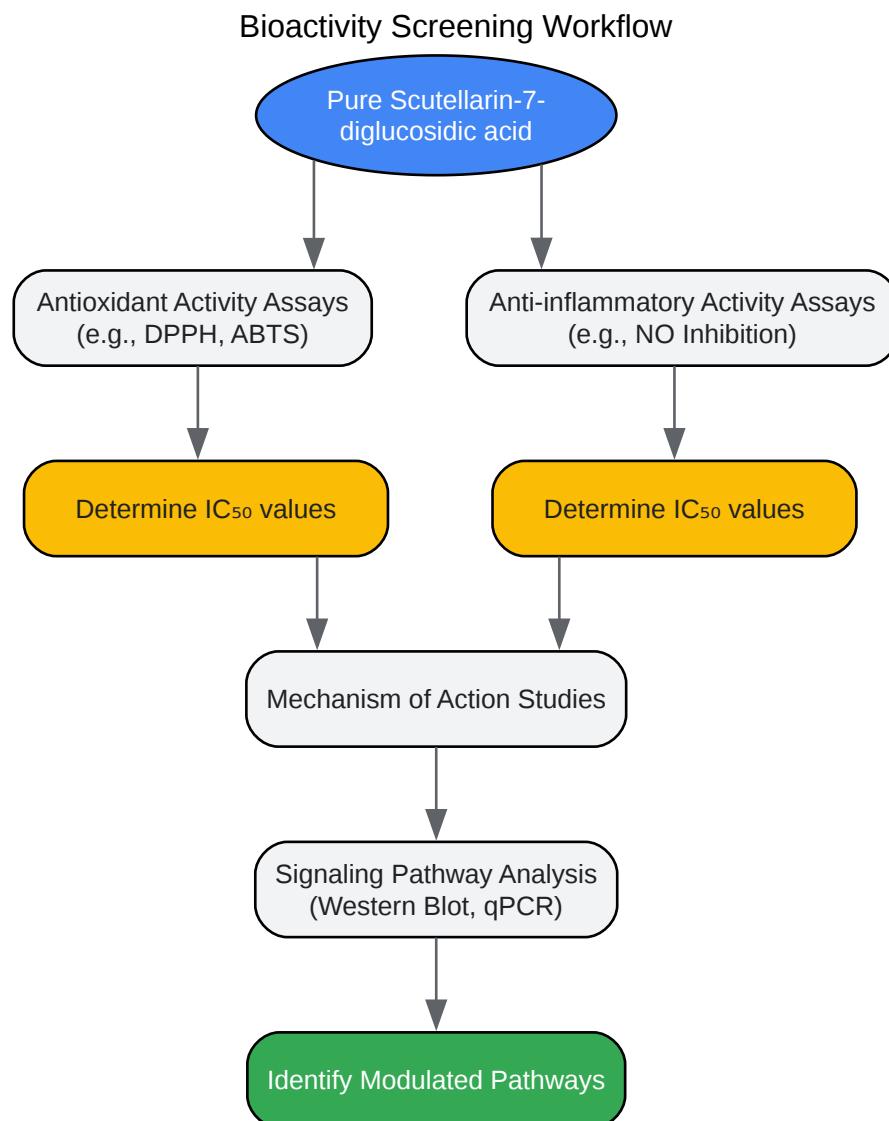
A generalized workflow for the isolation of **Scutellarin-7-diglucosidic acid**.

## In Vitro Antioxidant Assays

### 5.2.1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

- Reagent Preparation: Prepare a stock solution of DPPH in methanol.


- Reaction Mixture: In a 96-well plate, add various concentrations of **Scutellarin-7-diglucosidic acid** to the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity and determine the IC<sub>50</sub> value.

## In Vitro Anti-inflammatory Assays

### 5.3.1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.

- Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach 80% confluence.
- Treatment: Pre-treat the cells with various concentrations of **Scutellarin-7-diglucosidic acid** for 1 hour.
- Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
- Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
- Measurement: Measure the absorbance at 540 nm.
- Calculation: Determine the percentage of NO inhibition and calculate the IC<sub>50</sub> value. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]

- 2. Chemical Compositions, Extraction Optimizations, and In Vitro Bioactivities of Flavonoids from Perilla Leaves (Perillae folium) by Microwave-Assisted Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scutellarin Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Scutellarin-7-diglucosidic acid from Perilla ocimoides: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12098297#scutellarin-7-diglucosidic-acid-from-perilla-ocimoides>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

